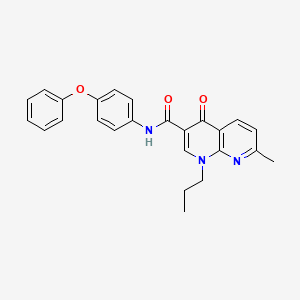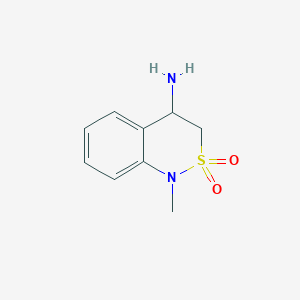![molecular formula C13H15N3O3 B2929842 2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886895-88-1](/img/structure/B2929842.png)
2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a compound that belongs to the class of pyrido[1,2-a]pyrimidinones . Pyrido[1,2-a]pyrimidinones are a type of heterocyclic compounds that have been studied for their potential pharmaceutical and biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a bicyclic system containing two nitrogen atoms. It also has a propyl (three-carbon) amide group attached to the 3-position, a methyl group at the 8-position, and a hydroxy group at the 2-position .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might participate in hydrolysis or condensation reactions, and the hydroxy group could be involved in reactions such as esterification .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and hydroxy groups could impact its solubility in different solvents .
Applications De Recherche Scientifique
Chemical Modification for Enhanced Biological Properties
The modification of the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives has been explored to optimize their biological properties, particularly aiming at enhancing analgesic activities. The displacement of a methyl group in the specific position of the pyrido[1,2-a]pyrimidine nucleus is a strategic approach for achieving this optimization. The synthesis process involves the reaction of benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate. This process underscores the structural modification's potential to increase biological activity, with specific para-substituted derivatives showing heightened analgesic properties. This research suggests that such modifications could lead to the development of new analgesics, surpassing existing drugs like Piroxicam and Nabumetone in efficacy (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antifungal Activity of Pyrido[2,3-d]pyrimidines
Research into pyrido[2,3-d]pyrimidine derivatives, closely related to the pyrido[1,2-a]pyrimidine class, reveals significant antifungal activities. The synthesis of these derivatives from various precursors demonstrates the versatility of pyrido[1,2-a]pyrimidine frameworks in generating compounds with potential therapeutic uses. Some synthesized compounds showed noteworthy antifungal efficacy, underscoring the chemical class's relevance in developing new antifungal agents (Hanafy, 2011).
Diuretic Properties and Structure-Activity Relationships
Exploring the diuretic properties of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, research has contributed to understanding the structure-biological activity relationships within this chemical framework. By comparing these properties with structurally similar compounds, insights into how molecular modifications can influence diuretic effectiveness are gained. This work highlights the potential for designing new diuretics based on the pyrido[1,2-a]pyrimidine core (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been studied for their analgesic properties , suggesting potential targets could be pain receptors or pathways.
Mode of Action
It’s known that the compound’s analgesic properties are linked to its structural characteristics . The transition from structurally similar compounds was generally accompanied by some decrease in analgesic activity .
Biochemical Pathways
Given its analgesic properties, it may influence pathways related to pain perception and response .
Result of Action
The compound has been associated with marked analgesic properties .
Propriétés
IUPAC Name |
2-hydroxy-8-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-5-14-11(17)10-12(18)15-9-7-8(2)4-6-16(9)13(10)19/h4,6-7,18H,3,5H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGXZVXLPRJUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C2C=C(C=CN2C1=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



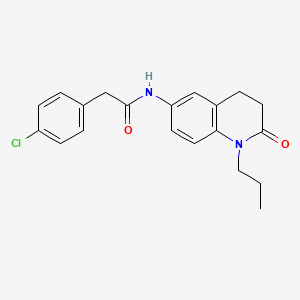
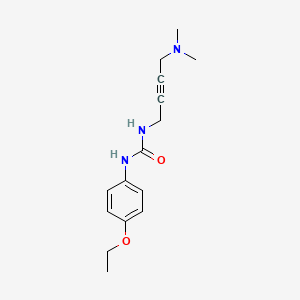

![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2929768.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2929771.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2929774.png)
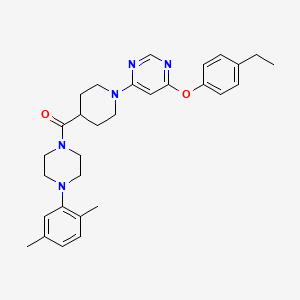
![{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B2929778.png)
